molecular formula C18H18N2O3 B1343963 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1008796-22-2

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1343963
CAS No.: 1008796-22-2
M. Wt: 310.3 g/mol
InChI Key: AYNDDJMEHBUOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of functional groups such as benzyloxy, hydroxyethyl, and methyl groups contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , also known as Paliperidone Impurity 03 , are the dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in neurotransmission, affecting mood, reward, and other cognitive functions.

Mode of Action

Paliperidone Impurity 03 interacts with its targets, the D2 and 5HT2A receptors, by acting as an antagonist This antagonism at the D2 and 5HT2A receptors is believed to mediate the compound’s therapeutic activity in conditions like schizophrenia .

Biochemical Pathways

The antagonism of D2 and 5HT2A receptors by Paliperidone Impurity 03 affects several biochemical pathways. These include pathways involved in mood regulation, reward processing, and other cognitive functions . The downstream effects of these changes can lead to alterations in behavior, cognition, and perception.

Pharmacokinetics

The pharmacokinetics of Paliperidone Impurity 03 involve its absorption, distribution, metabolism, and excretion (ADME). A significant portion of its metabolism occurs in the kidneys, secondary to renal clearance and elimination

Result of Action

The molecular and cellular effects of Paliperidone Impurity 03’s action primarily involve changes in neurotransmission due to its antagonism of D2 and 5HT2A receptors . These changes can lead to alterations in various cognitive functions, potentially alleviating symptoms in conditions like schizophrenia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base like potassium carbonate.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through alkylation reactions using ethylene oxide or ethylene glycol derivatives.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The pyrido[1,2-a]pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrimidinones.

    Substitution Products: Various substituted pyrido[1,2-a]pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties

Industry

In the chemical industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    9-(Benzyloxy)-3-(2-hydroxyethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group, which could affect its reactivity and biological activity.

    9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-2-one: The position of the methyl group is different, potentially altering its chemical properties.

    9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-amine: The presence of an amine group instead of a ketone could significantly change its reactivity and biological interactions.

Uniqueness

The unique combination of functional groups in 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one provides distinct chemical properties and potential biological activities that differentiate it from similar compounds. The specific arrangement of these groups can influence its reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-hydroxyethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-15(9-11-21)18(22)20-10-5-8-16(17(20)19-13)23-12-14-6-3-2-4-7-14/h2-8,10,21H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDDJMEHBUOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647861
Record name 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008796-22-2
Record name 3-(2-Hydroxyethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008796-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.